
8-Methyloctadec-7-en-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyloctadec-7-en-5-ol is a chemical compound with the molecular formula C19H38O. It is a long-chain alcohol with a double bond and a methyl group, making it a unique structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloctadec-7-en-5-ol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to add the necessary carbon chain to the starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyloctadec-7-en-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as thionyl chloride for converting alcohols to chlorides.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and ketones: From oxidation reactions.
Saturated alcohols: From reduction reactions.
Chlorides and other substituted compounds: From substitution reactions.
Applications De Recherche Scientifique
8-Methyloctadec-7-en-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Methyloctadec-7-en-5-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-12-methyloctadec-17-en-5-ynoyl anhydride: A compound with a similar long-chain structure but different functional groups.
7,8-Epoxy-2-methyloctadec-17-ene: Another compound with a similar carbon chain length but with an epoxide group.
Uniqueness
8-Methyloctadec-7-en-5-ol is unique due to its specific combination of a double bond, a methyl group, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
917883-10-4 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
8-methyloctadec-7-en-5-ol |
InChI |
InChI=1S/C19H38O/c1-4-6-8-9-10-11-12-13-14-18(3)16-17-19(20)15-7-5-2/h16,19-20H,4-15,17H2,1-3H3 |
Clé InChI |
WEYPBEGKZDAFHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=CCC(CCCC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


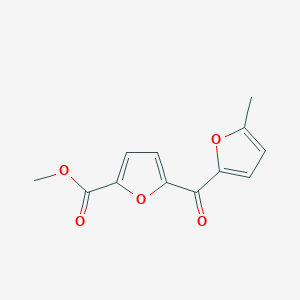

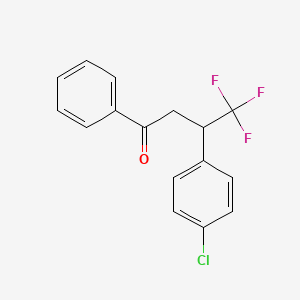
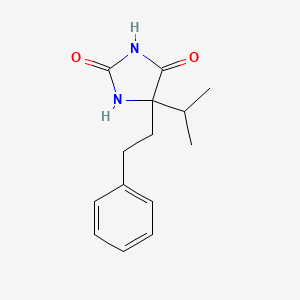

![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
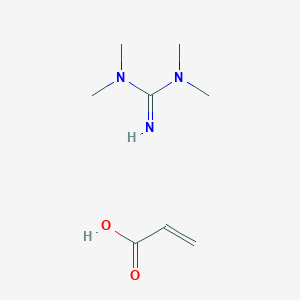
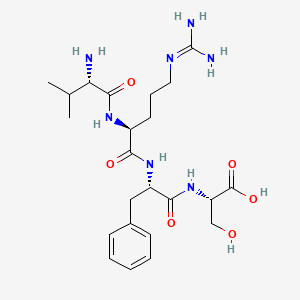

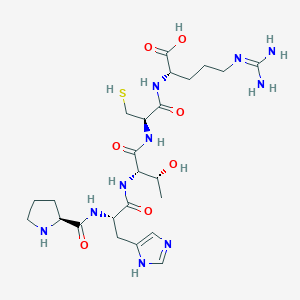
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
